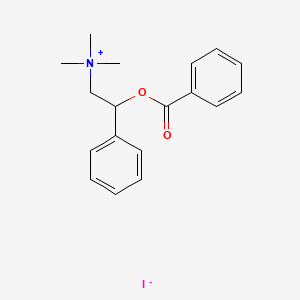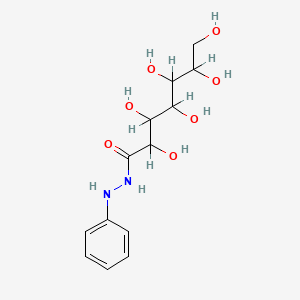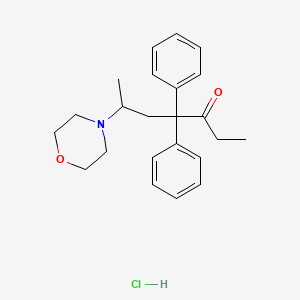
Phenadoxone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenadoxone hydrochloride, known by its trade names Heptalgin, Morphidone, and Heptazone, is an opioid analgesic of the open chain class, similar to methadone. It was invented in Germany by Hoechst in 1947 . This compound is primarily used for pain relief and is regulated similarly to morphine in countries where it is used .
Preparation Methods
Phenadoxone hydrochloride is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 4,4-diphenyl-6-morpholino-3-heptanone with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of stannous chloride as an antioxidant during the crystallization process . Industrial production methods may vary, but they generally follow similar synthetic routes with modifications to optimize yield and purity.
Chemical Reactions Analysis
Phenadoxone hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, often using common reagents like halogens or alkyl groups.
Common reagents used in these reactions include stannous chloride, hydrochloric acid, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phenadoxone hydrochloride has several scientific research applications:
Mechanism of Action
Phenadoxone hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to a reduction in pain perception . The primary molecular targets are the μ-opioid receptors, which are involved in the modulation of pain and reward pathways .
Comparison with Similar Compounds
Phenadoxone hydrochloride is similar to other opioid analgesics, such as:
Methadone: Both are open chain opioids with similar mechanisms of action.
Ketobemidone: Another synthetic opioid with similar analgesic properties.
Dextromoramide: A potent opioid analgesic with a similar chemical structure.
This compound is unique in its specific chemical structure, which includes a morpholine ring, distinguishing it from other similar compounds .
Properties
CAS No. |
545-91-5 |
|---|---|
Molecular Formula |
C23H30ClNO2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
6-morpholin-4-yl-4,4-diphenylheptan-3-one;hydrochloride |
InChI |
InChI=1S/C23H29NO2.ClH/c1-3-22(25)23(20-10-6-4-7-11-20,21-12-8-5-9-13-21)18-19(2)24-14-16-26-17-15-24;/h4-13,19H,3,14-18H2,1-2H3;1H |
InChI Key |
QGUPBYVADAJUNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC(C)N1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


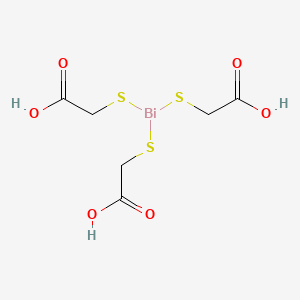

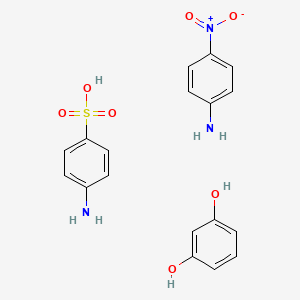

![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)


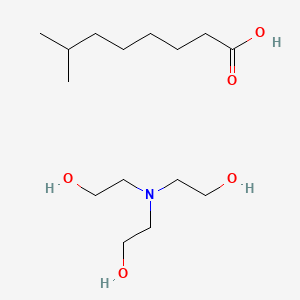
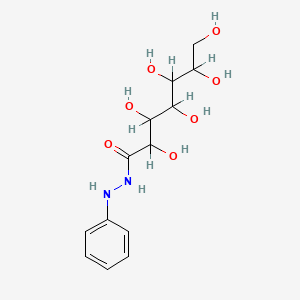
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)


